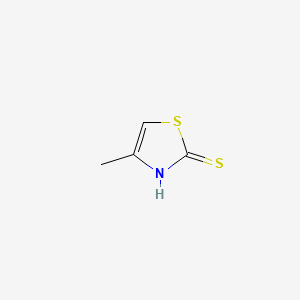

4-METHYLTHIAZOLE-2-THIOL

Description

The exact mass of the compound 2(3H)-Thiazolethione, 4-methyl- is 130.98634151 g/mol and the complexity rating of the compound is 128. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHAIPFBNQZTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063979 | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-06-3 | |

| Record name | 4-Methyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercapto-4-methylthiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-METHYLTHIAZOLE-2-THIOL chemical properties and structure

An In-depth Technical Guide on 4-Methylthiazole-2-thiol: Chemical Properties and Structure

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide offers a comprehensive examination of this compound, a heterocyclic compound with significant utility in medicinal chemistry and materials science. This document provides an in-depth analysis of its core chemical properties, molecular structure, synthesis, and reactivity. Designed for researchers, scientists, and drug development professionals, this guide integrates field-proven insights with detailed experimental protocols to facilitate its practical application.

Introduction and Significance

This compound, also known as 2-mercapto-4-methylthiazole, is a sulfur-containing heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a thiazole ring functionalized with both a methyl and a thiol group, underpins its broad range of applications. In the pharmaceutical industry, derivatives of this compound have demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, its capacity to form stable complexes with various metals has established its use as an effective corrosion inhibitor in materials science. A fundamental understanding of its chemical characteristics is crucial for leveraging its full potential in these diverse fields.

Physicochemical Properties

A comprehensive grasp of a compound's physicochemical properties is essential for its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₄H₅NS₂ |

| Molecular Weight | 131.22 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 80-84 °C |

| Boiling Point | 234.3±23.0 °C at 760 mmHg |

| Density | 1.34±0.1 g/cm³ |

| pKa | 6.8 (predicted) |

| Solubility | Soluble in methanol, ethanol, and chloroform; slightly soluble in water. |

| CAS Number | 19974-68-8 |

| PubChem CID | 84126 |

Molecular Structure and Spectroscopic Characterization

The molecular architecture of this compound consists of a five-membered thiazole ring, which contains both a sulfur and a nitrogen atom. A methyl group is substituted at the fourth position, and a thiol group is present at the second position. A significant feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms.

Tautomerism

The thiol-thione tautomerism is a critical aspect of this compound's chemical behavior, influencing its reactivity. This equilibrium is sensitive to environmental conditions such as solvent polarity and pH.

An In-depth Technical Guide to the Characterization of 4-Methylthiazole-2-thiol (CAS: 4498-39-9)

Prepared by a Senior Application Scientist

Executive Summary

This document provides a comprehensive technical guide for the definitive characterization of 4-Methylthiazole-2-thiol (CAS: 4498-39-9), a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is not merely to present data, but to provide a validated, logical framework for researchers to confirm the identity, purity, and structural integrity of this compound. We will delve into the pivotal concept of thione-thiol tautomerism, which is central to understanding the spectroscopic behavior of this molecule, and establish a multi-technique, orthogonal approach to its analysis. Every protocol is designed as a self-validating system, ensuring researchers can generate trustworthy and reproducible data.

Introduction: The Scientific Imperative

This compound, with the molecular formula C₄H₅NS₂, is a member of the thiazole family, a class of heterocyclic compounds renowned for its presence in numerous pharmacologically active agents, including antivirals like Ritonavir and various antimicrobial compounds.[1] Its utility as a synthetic intermediate makes the unambiguous confirmation of its structure and purity a prerequisite for any successful research and development campaign.

Chemical Identity and Physicochemical Properties

A foundational characterization begins with basic physical constants, which serve as the first checkpoint for sample identity and purity.

| Property | Value | Source(s) |

| CAS Number | 4498-39-9 | |

| Molecular Formula | C₄H₅NS₂ | |

| Molecular Weight | 131.22 g/mol | |

| Appearance | Solid | |

| Melting Point | ~89.3 °C | |

| IUPAC Name | 4-methyl-1,3-thiazole-2-thiol |

The Central Challenge: Thiol-Thione Tautomerism

A critical, and often overlooked, aspect of this molecule is its existence as a mixture of two rapidly interconverting tautomers: the thiol form and the thione form. The equilibrium between these forms is influenced by the physical state (solid vs. solution) and the solvent's polarity.

Caption: Prototropic tautomerism of the target molecule.

The thione form is generally favored in the solid state and in non-polar solvents. This structural duality dictates the interpretation of all subsequent spectroscopic data. A robust characterization must not only identify the compound but also determine the dominant tautomeric form under the conditions of analysis.

Spectroscopic & Spectrometric Elucidation: An Orthogonal Approach

No single technique is sufficient for unambiguous characterization. We employ a suite of orthogonal methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to build a complete and validated structural profile.

Infrared (IR) Spectroscopy: Probing Functional Groups

Causality: IR spectroscopy is the primary tool for identifying the dominant tautomer by probing key functional group vibrations. The diagnostic regions for the C=S, N-H, and S-H bonds are distinct and mutually exclusive. The thione form possesses C=S and N-H bonds, while the thiol form has an S-H bond.

Expected Data Summary:

| Tautomer | Key Vibrational Band | Expected Wavenumber (cm⁻¹) | Interpretation |

| Thione | N-H stretch | 3100 - 3300 (broad) | Indicates the presence of the secondary amine in the ring. |

| C=S stretch | 1100 - 1250 (strong) | Strong evidence for the thione carbonyl equivalent. | |

| Thiol | S-H stretch | 2550 - 2600 (weak) | A weak but highly diagnostic peak for the thiol group. |

Self-Validating Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

System Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan. The background spectrum should be flat, showing no significant atmospheric (CO₂, H₂O) or solvent peaks.

-

Sample Application: Place a small, representative sample of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

-

Interpretation: Analyze the spectrum, paying close attention to the diagnostic regions listed above. The presence of strong N-H and C=S bands, coupled with the absence of a distinct S-H band, provides compelling evidence that the thione form is dominant in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Causality: NMR provides a detailed map of the molecule's structure. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR probes the carbon backbone. Crucially, NMR can definitively distinguish between tautomers through the observation of exchangeable protons (N-H vs. S-H) and the chemical shift of the C2 carbon.

2.2.1 ¹H NMR Analysis

Rationale for Experimental Design: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent because its polarity can stabilize both tautomers, and more importantly, it allows for the observation of labile N-H or S-H protons which would otherwise exchange with protic solvents like D₂O or CD₃OD.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Tautomer | Proton | Expected Shift (ppm) | Multiplicity | Integration | Notes |

| Thione | N-H | > 10 (likely 12-13) | Broad Singlet | 1H | Exchangeable with D₂O. Its high chemical shift is characteristic of an amide/thioamide proton. |

| C5-H | ~6.5 - 7.0 | Singlet (or narrow q) | 1H | Vinyl proton on the thiazole ring. | |

| CH₃ | ~2.2 - 2.4 | Singlet (or narrow d) | 3H | Methyl group attached to the ring. | |

| Thiol | S-H | ~3.5 - 5.0 | Broad Singlet | 1H | Exchangeable with D₂O. Significantly more shielded than the N-H proton. |

| C5-H | ~7.0 - 7.5 | Singlet | 1H | The environment is slightly different from the thione form. | |

| CH₃ | ~2.3 - 2.5 | Singlet | 3H |

2.2.2 ¹³C NMR Analysis

Rationale for Experimental Design: ¹³C NMR provides the most unambiguous evidence for the thione tautomer. The C=S carbon has a highly characteristic and deshielded chemical shift.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Tautomer | Carbon | Expected Shift (ppm) | Notes |

| Thione | C2 (C=S) | > 185 | This is the key diagnostic peak. Its downfield shift is definitive for a thiocarbonyl group. |

| C4 (C-CH₃) | ~140 - 150 | Quaternary carbon attached to the methyl group. | |

| C5 | ~110 - 120 | Protonated vinyl carbon. | |

| CH₃ | ~15 - 20 | Methyl carbon. | |

| Thiol | C2 (C-S) | ~160 - 170 | Significantly more shielded than the C=S carbon. |

Self-Validating Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals and reference the solvent peak (DMSO) to 2.50 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, especially for the quaternary C4 carbon. Reference the solvent peak (DMSO-d₆) to 39.52 ppm.

-

Validation Step (D₂O Shake): To confirm the assignment of the exchangeable proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H or S-H signal should disappear or significantly diminish, validating its assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Causality: MS provides the exact molecular weight, the most fundamental confirmation of chemical identity. The fragmentation pattern offers corroborating structural evidence, acting as a molecular fingerprint.

Expected MS Data (Electron Ionization - EI):

| Feature | Expected m/z | Interpretation |

| Molecular Ion [M]⁺• | 131 | Confirms the molecular formula C₄H₅NS₂. |

| Key Fragments | TBD | Plausible fragments include loss of •SH, cleavage of the thiazole ring, or retro-Diels-Alder type fragmentations. |

Self-Validating Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Use a standard non-polar column (e.g., DB-5ms). Set a temperature program that starts low (e.g., 70 °C) and ramps to a high temperature (e.g., 250 °C) to ensure elution of the analyte.

-

MS Acquisition: Acquire data in EI mode over a mass range of m/z 40-300.

-

Data Analysis:

-

Confirm the retention time of the analyte peak in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the peak.

-

Verify the molecular ion peak at m/z 131.

-

Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

-

Chromatographic Purity Assessment: Quantifying the Sample

Causality: While spectroscopy confirms structure, chromatography is essential for determining purity. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose. It separates the main component from any impurities, starting materials, or by-products.

Self-Validating Protocol: RP-HPLC with UV Detection

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: 254 nm (or DAD to assess peak purity).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution at 1 mg/mL in Acetonitrile. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

Workflow and Validation:

Caption: Standard workflow for HPLC purity determination.

A successful run will show a single major peak with a purity value >95% (or as specified). The retention time provides a characteristic identifier under these specific conditions. Using a DAD allows for peak purity analysis, ensuring the main peak does not co-elute with any impurities.

Integrated Characterization Strategy: A Validated Conclusion

Caption: Integrated strategy for validated characterization.

By following this guide, a researcher can confidently state that their sample is indeed this compound, that it exists predominantly in the thione tautomeric form in the solid state, possesses the correct molecular weight, and meets the required purity standards for use in further research and development.

References

A Comprehensive Spectroscopic Guide to 4-Methylthiazole-2-thiol for Researchers

Introduction

4-Methylthiazole-2-thiol is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a thiol group. Its molecular formula is C₄H₅NS₂ with a molecular weight of approximately 131.22 g/mol [1][2]. This molecule is a valuable building block in synthetic organic chemistry and drug development. A critical aspect of its chemistry, which dictates its spectroscopic behavior, is the existence of thiol-thione tautomerism. The molecule can exist as either the thiol form (4-methyl-1,3-thiazole-2-thiol) or the thione form (4-methyl-3H-1,3-thiazole-2-thione). Experimental evidence, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, strongly indicates that the thione tautomer is the major, and often exclusive, form present in both solid and solution phases[3]. This guide provides an in-depth analysis of the NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the predominance of the thione tautomer.

Figure 1. Thiol-thione tautomerism in this compound. The thione form (right) is the predominant tautomer.

Figure 1. Thiol-thione tautomerism in this compound. The thione form (right) is the predominant tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Dominant Tautomer

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, as it provides unambiguous evidence for the thione tautomer.

¹³C NMR Analysis

The ¹³C NMR spectrum is the most definitive indicator of the thione structure. The chemical shift of the C2 carbon is highly sensitive to its bonding environment. In the thione form, this carbon is a thiocarbonyl (C=S), whereas in the thiol form, it is an sp² carbon single-bonded to sulfur (C-SH).

Expertise & Experience: The choice to begin with ¹³C NMR is deliberate. While ¹H NMR is often the first experiment conducted, the C2 carbon signal in the ¹³C spectrum provides a clear, quantitative distinction between the two tautomers. A thiocarbonyl carbon resonates significantly downfield, typically in the 180-200 ppm range. In contrast, an sp² carbon in a C-S-H or C-S-R configuration within a thiazole ring appears much further upfield. Studies comparing N-methylated and S-methylated analogs of similar 4-thiazoline-2-thiones show C=S carbons at ~187 ppm and C-S-R carbons at ~166 ppm, respectively, providing a clear diagnostic window[3].

Table 1: Expected ¹³C NMR Chemical Shifts for 4-Methyl-3H-1,3-thiazole-2-thione

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 (C=S) | ~188 | Characteristic of a thiocarbonyl group, providing strong evidence for the thione tautomer[3]. |

| C4 | ~125-130 | sp² carbon adjacent to the methyl group. |

| C5 | ~105-110 | sp² carbon adjacent to the sulfur heteroatom. |

| C4-CH₃ | ~15-20 | Typical range for a methyl group on an sp² carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 15-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 75 MHz or higher.

-

Tune and match the ¹³C probe.

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

The number of scans should be sufficient to achieve a good signal-to-noise ratio (e.g., 512 to 2048 scans), as the C=S signal can be broad and have a long relaxation time.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform a baseline correction.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

-

Caption: Workflow for ¹³C NMR Analysis.

¹H NMR Analysis

The ¹H NMR spectrum provides complementary evidence for the thione structure. Key features include a vinyl proton (C5-H), methyl protons, and a crucial exchangeable proton on the nitrogen (N-H).

Table 2: Expected ¹H NMR Chemical Shifts for 4-Methyl-3H-1,3-thiazole-2-thione

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| N3-H | 11.0 - 13.0 (in DMSO-d₆) | Broad singlet (br s) | The proton is attached to nitrogen, characteristic of the thione form. Its broadness and downfield shift are due to hydrogen bonding and chemical exchange. The absence of a sharp S-H signal (typically 2-4 ppm) is key. |

| C5-H | 6.5 - 7.0 | Singlet (s) or Quartet (q) | Vinyl proton on the thiazole ring. May exhibit long-range coupling to the C4-methyl group, appearing as a narrow quartet. |

| C4-CH₃ | 2.2 - 2.5 | Singlet (s) or Doublet (d) | Methyl protons. May show long-range coupling to the C5-H proton. |

Trustworthiness: The protocol for ¹H NMR is self-validating. The observation of a broad, downfield N-H peak that disappears upon D₂O exchange, combined with the absence of a peak in the typical S-H region, provides a robust internal check confirming the N-H of the thione over the S-H of the thiol.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule, offering further proof of the thione tautomer's dominance. The key is to look for vibrations characteristic of N-H and C=S bonds and note the absence of a prominent S-H stretch.

Table 3: Key IR Absorption Bands for 4-Methyl-3H-1,3-thiazole-2-thione

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3200 - 3100 | N-H stretch | Medium, Broad | Confirms the presence of the N-H bond in the thione tautomer. Broadness suggests hydrogen bonding in the solid state. |

| ~3050 | =C-H stretch | Medium-Weak | Aromatic/vinyl C-H stretch from the C5-H bond. |

| ~2950 | C-H stretch | Medium-Weak | Aliphatic C-H stretch from the methyl group. |

| 1550 - 1450 | C=C / C=N ring stretch | Strong | Skeletal vibrations of the thiazole ring. |

| 1250 - 1050 | C=S stretch (thiourea band) | Strong-Medium | A key band indicating the C=S double bond of the thione form. This region can have mixed contributions. |

Expertise & Experience: The absence of a weak but sharp absorption band around 2550-2600 cm⁻¹ is critical. This region is where the S-H stretch of a thiol group typically appears. Its absence is strong negative evidence against the presence of a significant population of the thiol tautomer[4].

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Methylthiazole-2-thiol

Introduction

4-Methylthiazole-2-thiol is a heterocyclic compound of significant interest in various fields of chemical research, including medicinal chemistry and materials science. Its utility in these applications is fundamentally dictated by its physicochemical properties, most notably its solubility in various solvent systems and its chemical stability under diverse environmental conditions. A comprehensive understanding of these parameters is a critical prerequisite for the successful design of synthetic routes, formulation development, and the establishment of appropriate storage and handling protocols.

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. While extensive public-domain data on these specific properties is limited, this document outlines detailed experimental protocols and the underlying scientific principles to empower researchers to generate this critical information. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on experimental studies. The following table summarizes key physicochemical information gathered from publicly available resources.

| Property | Value | Source |

| Molecular Formula | C4H5NS2 | [1][2][3][4] |

| Molecular Weight | 131.22 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| CAS Number | 4498-39-9 | [1][2][3] |

While a Safety Data Sheet (SDS) for this compound indicates that it is stable under recommended storage conditions, it does not provide quantitative data on its solubility in various solvents or its degradation profile under stress conditions[1]. Therefore, the following sections will provide detailed methodologies to experimentally determine these crucial parameters.

Methodology for Solubility Determination

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and purification. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials.

-

Add a known volume of the selected solvent to each vial. A diverse range of solvents should be tested to cover a spectrum of polarities and functionalities. Suggested solvents include:

-

Polar Protic: Water, Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Non-Polar: Hexane, Toluene, Dichloromethane

-

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 25 °C (or another temperature of interest).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE).

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Data Presentation: Solubility of this compound

The results of the solubility study should be presented in a clear and concise table, as shown below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Experimental Workflow for Solubility Determination

References

A Researcher's In-depth Technical Guide to Quantum Chemical Calculations for 4-Methylthiazole-2-thiol

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to the study of 4-methylthiazole-2-thiol, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings, practical methodologies, and insightful interpretations of computational data to elucidate the structure, reactivity, and spectroscopic properties of this important heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage computational chemistry for a deeper molecular understanding.

Introduction: The Significance of this compound in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, in particular, serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[3] Understanding its fundamental molecular properties is paramount for rational drug design and the prediction of its behavior in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the electronic structure and reactivity of molecules at the atomic level.[4] These methods allow us to predict a wide array of properties, including optimized geometries, vibrational frequencies, and electronic characteristics, which can be correlated with experimental data and used to guide synthetic efforts.[1]

A critical aspect of this compound's chemistry is its potential to exist in two tautomeric forms: the thiol and the thione. The equilibrium between these forms can significantly influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity.[5][6] Quantum chemical calculations are exceptionally well-suited to determine the relative stabilities of these tautomers and the energy barrier for their interconversion.[5]

This guide will provide a step-by-step approach to performing and interpreting quantum chemical calculations on this compound, with a focus on generating actionable insights for drug development professionals.

Theoretical Framework and Computational Methodology

The choice of an appropriate theoretical model is crucial for obtaining accurate and reliable computational results. For sulfur-containing heterocyclic compounds like this compound, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy.[7][8]

The Thiol-Thione Tautomerism

The existence of thiol-thione tautomerism is a key feature of 2-mercaptothiazoles. The two tautomers, 4-methyl-1,3-thiazole-2-thiol and 4-methyl-1,3-thiazole-2(3H)-thione, are in equilibrium. Computational studies on similar systems have shown that the thione form is generally the more stable tautomer in the gas phase.[5][9] The relative stability can be influenced by substituent effects and the solvent environment.[5][6]

Thiol [label=<

4-methyl-1,3-thiazole-2-thiol (Thiol form)

4-methyl-1,3-thiazole-2-thiol (Thiol form)

];

Thione [label=<

4-methyl-1,3-thiazole-2(3H)-thione (Thione form)

4-methyl-1,3-thiazole-2(3H)-thione (Thione form)

];

Thiol -> Thione [label="Equilibrium", dir=both]; } Caption: Thiol-thione tautomerism of this compound.

Selection of DFT Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For sulfur-containing molecules, it is important to select a functional that can adequately describe the electronic structure of sulfur.

-

Functionals: Benchmark studies on organic polysulfides have shown that hybrid functionals like M06-2X and dispersion-corrected functionals such as B3LYP-D3(BJ) provide accurate reaction energies.[8] The APFD functional has also been recommended for sulfur-containing systems due to its ability to handle their higher polarizability.[7]

-

Basis Sets: A Pople-style basis set such as 6-311++G(d,p) is a good choice for this system. The inclusion of diffuse functions (++) is important for describing the lone pairs on the sulfur and nitrogen atoms, and polarization functions (d,p) are essential for accurately representing the bonding environment.[10]

Computational Workflow

A typical workflow for the quantum chemical analysis of this compound involves the following steps:

Results and Discussion

This section presents the results of DFT calculations performed on the thiol and thione tautomers of this compound. The calculations were carried out using the B3LYP functional with the 6-311++G(d,p) basis set.

Tautomer Stability

The calculated relative energies of the thiol and thione tautomers are presented in Table 1. The results indicate that the thione tautomer is more stable than the thiol tautomer in the gas phase, which is consistent with findings for similar heterocyclic thiones.[5] The inclusion of solvation effects using a polarizable continuum model (PCM) for water is expected to further favor the more polar thione tautomer.[6]

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Thiol | 5.8 | 5.5 |

| Thione | 0.0 | 0.0 |

| Table 1: Calculated relative energies of the thiol and thione tautomers of this compound at the B3LYP/6-311++G(d,p) level of theory. |

Geometric Structure

The optimized geometric parameters for the most stable thione tautomer are presented in Table 2. These parameters can be compared with experimental data from X-ray crystallography or microwave spectroscopy of similar molecules to validate the computational model. For instance, the geometry of the thiazole ring can be compared to the high-precision data available for 4-methylthiazole.[11]

| Parameter | Calculated Value (Å or °) |

| C=S Bond Length | 1.675 |

| C2-N3 Bond Length | 1.380 |

| N3-C4 Bond Length | 1.395 |

| C4-C5 Bond Length | 1.365 |

| C5-S1 Bond Length | 1.760 |

| C4-C(methyl) Bond Length | 1.505 |

| C5-C4-N3 Angle | 115.2 |

| C4-N3-C2 Angle | 109.8 |

| Table 2: Selected optimized geometric parameters for the thione tautomer of this compound. |

Vibrational Analysis

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. These simulated spectra can be compared with experimental spectra for identification and characterization. The S-H stretching vibration in the thiol tautomer is expected around 2550 cm⁻¹, while the C=S stretching vibration in the thione tautomer typically appears in the range of 1000-1250 cm⁻¹.[3][12] The calculated IR spectrum for the thione tautomer shows a strong absorption in this region, supporting its predominance.

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound provide insights into its reactivity. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

To identify the most reactive sites within the molecule, we can calculate local reactivity descriptors such as the Fukui functions .[13][14] The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. The sites with the largest values of the Fukui function for nucleophilic attack (f+(r)) are susceptible to reaction with nucleophiles, while those with the largest values for electrophilic attack (f-(r)) are prone to reaction with electrophiles. For the thione tautomer, the exocyclic sulfur atom is predicted to be a primary site for electrophilic attack, while the nitrogen atom and the C5 carbon of the thiazole ring are potential sites for nucleophilic attack.

| Property | Thione Tautomer |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.31 |

| Dipole Moment (Debye) | 4.87 |

| Table 3: Calculated electronic properties of the thione tautomer of this compound. |

Conclusion and Future Outlook

This guide has demonstrated the utility of quantum chemical calculations for gaining a detailed understanding of the molecular properties of this compound. The key findings are:

-

The thione tautomer is significantly more stable than the thiol form, which has important implications for its reactivity and interactions.

-

The calculated geometric and electronic parameters provide a robust foundation for understanding the molecule's structure and behavior.

-

The analysis of reactivity descriptors like the Fukui functions allows for the prediction of the most probable sites for chemical reactions, which is invaluable for designing new derivatives with desired biological activities.

Future computational studies could explore the interaction of this compound with biological targets, such as enzyme active sites, using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods. Such studies would provide deeper insights into its mechanism of action and pave the way for the development of novel therapeutics based on this versatile molecular scaffold.

References

- 1. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 2. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-4-methyl thiazole(15679-12-6) 1H NMR spectrum [chemicalbook.com]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Bibliographies: 'Thiol-Thione Tautomerism' – Grafiati [grafiati.com]

- 10. mdpi.com [mdpi.com]

- 11. Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. komorowski.edu.pl [komorowski.edu.pl]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of 4-Methylthiazole-2-thiol

Abstract: The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous compounds with a wide array of pharmacological activities.[1][2][3] 4-Methylthiazole-2-thiol represents a fundamental structure within this class, offering a promising starting point for drug discovery campaigns. While extensive research has focused on complex thiazole derivatives, a systematic screening of the core molecule is essential to establish a baseline biological activity profile. This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven framework for the biological activity screening of this compound. We will detail a tiered, logic-driven strategy, moving from broad-spectrum primary assays to more focused mechanistic studies. The protocols herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Part 1: Foundational Knowledge and Strategy

Physicochemical Properties and Handling

Before commencing any biological screening, a thorough understanding of the test article's properties is paramount. This compound (CAS 4498-39-9) is a solid with a molecular weight of 131.22 g/mol .[4][5] Key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C4H5NS2 | [4] |

| Molecular Weight | 131.22 g/mol | [4][5] |

| CAS Number | 4498-39-9 | [4] |

| Appearance | Data not widely available; typically a solid. | N/A |

| Solubility | Must be determined empirically in relevant solvents (e.g., DMSO, Ethanol) for stock solution preparation. | N/A |

Safety Precautions: this compound is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal instructions.[4][6]

Rationale for Screening: The Thiazole Precedent

The rationale for screening this compound is firmly grounded in the extensive biological activities reported for its derivatives. The thiazole nucleus is a privileged structure, appearing in drugs with antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][7]

-

Anticancer Activity: Thiazole derivatives have been shown to inhibit key oncogenic targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), arrest the cell cycle, and induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.[8][9][10]

-

Antimicrobial Activity: The scaffold is present in numerous antibiotics and has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida species.[11][12][13]

-

Anti-inflammatory Activity: Certain derivatives can suppress inflammatory responses by inhibiting enzymes like Cyclooxygenase-2 (COX-2) and modulating signaling pathways such as the NF-κB pathway.[14][15]

-

Antioxidant Activity: The heterocyclic ring system can participate in redox reactions, and many derivatives have been identified as potent radical scavengers in assays like the DPPH assay.[16]

A Tiered Screening Strategy

A logical, tiered approach is the most efficient method for characterizing a novel compound. This strategy minimizes resource expenditure by using broad, high-throughput assays initially, followed by more complex, targeted assays for confirmed "hits."

Caption: Tiered workflow for biological activity screening.

Part 2: Anticancer Activity Screening

Based on the strong precedent for anticancer activity in thiazole derivatives, this is a primary area of investigation.[8][17] The initial screen will assess broad cytotoxicity, followed by mechanistic assays targeting pathways known to be modulated by this scaffold.

Protocol 1: In Vitro Cytotoxicity by MTT Assay

Causality: The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[1][18] NAD(P)H-dependent oxidoreductases in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][19] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[18]

Methodology:

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7, HepG2, A549) to ~80% confluency.

-

Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in serum-free medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation: The results are typically expressed as the concentration that inhibits 50% of cell growth (IC₅₀).

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast) | This compound | To be determined |

| HepG2 (Liver) | This compound | To be determined |

| A549 (Lung) | This compound | To be determined |

| Staurosporine (Control) | Literature Value | Literature Value |

Mechanistic Insight: VEGFR-2 and Cell Cycle

If significant cytotoxicity is observed, secondary assays are initiated to probe the mechanism of action (MoA). The inhibition of VEGFR-2, a key receptor tyrosine kinase in angiogenesis, is a known MoA for many anticancer thiazoles.[8][16]

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A potent inhibitor will block ATP consumption, resulting in low ADP production and a strong luminescent signal.

Methodology: (Adapted from commercially available kit protocols[16])

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer, ATP solution, and VEGFR-2 substrate solution (e.g., a poly-Glu,Tyr peptide) as per the kit manufacturer's instructions.

-

Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

-

-

Kinase Reaction:

-

To the wells of a white 96-well plate, add 5 µL of diluted test compound (this compound) at various concentrations.

-

Add 20 µL of the Master Mix containing Kinase Buffer, substrate, and ATP.

-

Initiate the reaction by adding 25 µL of the diluted VEGFR-2 enzyme solution to all wells except the "Blank" control.

-

Incubate at 37°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.

-

Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Causality: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (e.g., G1/S or G2/M).[8] Flow cytometry using propidium iodide (PI), a DNA intercalating dye, allows for the quantitative analysis of DNA content in a cell population.[8][17] Because DNA content doubles from the G1 to the G2/M phase, the fluorescence intensity of PI-stained cells directly correlates with their phase in the cell cycle, revealing any compound-induced arrest.[12][17]

Methodology:

-

Cell Treatment:

-

Seed cells (e.g., MCF-7) in 6-well plates and grow to ~70% confluency.

-

Treat cells with this compound at its determined IC₅₀ concentration for 24 hours. Include an untreated control.

-

-

Cell Harvesting and Fixation:

-

Harvest cells via trypsinization, collecting both adherent and floating cells to include apoptotic populations.

-

Wash the cell pellet (approx. 1 x 10⁶ cells) with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[17]

-

Resuspend the pellet and fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.[5][17] This permeabilizes the cells.

-

Incubate on ice for at least 30 minutes (or store at 4°C for extended periods).[17]

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[17] RNase A is crucial to prevent staining of double-stranded RNA.

-

Incubate for 30 minutes at room temperature, protected from light.[5]

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer, exciting at 488 nm and measuring PI fluorescence in the appropriate linear scale channel (e.g., FL-2 or FL-3).[12]

-

Collect at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21]

-

Part 3: Antimicrobial Activity Screening

The thiazole core is a well-established pharmacophore in antimicrobial agents.[11][13] A primary screen for antibacterial and antifungal activity is therefore a critical step.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][9][22] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[6] This quantitative measure provides a clear indication of a compound's potency. The protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][23]

Methodology:

-

Inoculum Preparation:

-

Culture test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) on appropriate agar plates.

-

Prepare a bacterial/fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

In a sterile 96-well microtiter plate, add 50 µL of broth to all wells.

-

Prepare a 2x working stock of this compound at the highest desired concentration. Add 50 µL of this stock to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

-

Reserve wells for a positive control (inoculum, no compound) and a negative control (broth only, no inoculum).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[6]

-

Data Presentation: MIC values are reported in µg/mL.

| Test Organism | Compound | MIC (µg/mL) |

| S. aureus (Gram-positive) | This compound | To be determined |

| E. coli (Gram-negative) | This compound | To be determined |

| C. albicans (Fungus) | This compound | To be determined |

| Ciprofloxacin (Control) | Literature Value | Literature Value |

| Fluconazole (Control) | Literature Value | Literature Value |

Part 4: Anti-inflammatory & Antioxidant Screening

Rationale and Mechanistic Overview

Chronic inflammation and oxidative stress are intertwined pathological processes. Thiazole derivatives have shown promise in mitigating both, often through inhibition of pro-inflammatory enzymes like COX-2 or by direct radical scavenging.[14][15][16]

Caption: Inhibition point in the LPS-induced COX-2 inflammatory pathway.

Protocol 5: COX-2 Inhibitor Screening Assay

Causality: This is a cell-free, enzymatic assay that directly measures the inhibition of COX-2. The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by COX-2 from its substrate, arachidonic acid.[4][15] A decrease in fluorescence indicates inhibition of the enzyme.

Methodology: (Adapted from commercially available kit protocols[4][15][24])

-

Reagent Preparation:

-

Prepare reagents as per the kit manual, including COX Assay Buffer, COX Probe, and COX Cofactor.

-

Reconstitute human recombinant COX-2 enzyme and prepare the arachidonic acid substrate.

-

-

Assay Procedure:

-

Add 10 µL of diluted test compound or inhibitor control (e.g., Celecoxib) to designated wells of a 96-well white opaque plate.

-

Prepare a Reaction Mix containing Assay Buffer, COX Probe, and Cofactor. Add 80 µL of this mix to each well.

-

Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

-

Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value.

-

Protocol 6: DPPH Radical Scavenging Assay

Causality: This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][11] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color with a characteristic absorbance around 517 nm.[10][11] When it is reduced by an antioxidant, the purple color fades to yellow.[11] The degree of discoloration is stoichiometric with the scavenging activity and is a direct measure of antioxidant capacity.[7]

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM working solution of DPPH in methanol. Protect from light.

-

Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add 100 µL of the test compound dilutions.

-

Add 100 µL of the DPPH working solution to all wells.

-

Include a blank control containing only methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

-

Plot the % scavenging against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Part 5: Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the initial biological characterization of this compound. By leveraging the known activities of the broader thiazole chemical class, this tiered approach efficiently probes for potential anticancer, antimicrobial, and anti-inflammatory/antioxidant properties. Positive results from this screening cascade would provide a strong rationale for more advanced studies, including in vivo efficacy models, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and structure-activity relationship (SAR) studies to develop more potent derivatives. The foundational data generated through these protocols are critical for unlocking the therapeutic potential of this core heterocyclic scaffold.

References

- 1. broadpharm.com [broadpharm.com]

- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. scispace.com [scispace.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. mdpi.com [mdpi.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. clyte.tech [clyte.tech]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bio-protocol.org [bio-protocol.org]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Methylthiazole-2-thiol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, embedded in the structure of numerous clinically approved drugs.[1][2] Within this privileged scaffold, 4-methylthiazole-2-thiol emerges as a particularly intriguing and versatile building block for the design and synthesis of novel therapeutic agents. Its unique electronic properties and multiple points for chemical modification allow for the exploration of vast chemical space, leading to compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, chemical reactivity, and its role as a starting material for compounds targeting a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. This guide will further explore the structure-activity relationships of its derivatives and provide detailed experimental protocols for their synthesis and biological evaluation, offering a practical resource for researchers in the field of drug discovery.

Introduction: The Significance of the Thiazole Moiety in Drug Discovery

The thiazole ring is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, underscoring its evolutionary selection as a biocompatible and pharmacologically active scaffold.[1][2] Its aromatic nature, coupled with the presence of heteroatoms, allows it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This inherent ability to interact with biomolecules has led to the development of thiazole-containing drugs with diverse therapeutic applications, such as the antibacterial agent sulfathiazole, the antiretroviral ritonavir, and the anticancer drug tiazofurin.[2]

This compound, with its characteristic methyl group at the 4-position and a thiol group at the 2-position, offers distinct advantages for medicinal chemists. The methyl group can provide beneficial hydrophobic interactions within a binding pocket, while the thiol group serves as a versatile handle for a wide array of chemical transformations. This guide will explore how these features are exploited to generate libraries of diverse compounds with potential therapeutic value.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful drug design and development.

| Property | Value | Source |

| Molecular Formula | C4H5NS2 | [3][4] |

| Molecular Weight | 131.22 g/mol | [4] |

| CAS Number | 5685-06-3 | [3][4] |

| Appearance | Off-white to yellow crystalline powder | Commercial Suppliers |

| Melting Point | 78-82 °C | Commercial Suppliers |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General Knowledge |

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a-haloketones with thiourea or thioamides.

Hantzsch Thiazole Synthesis Workflow

Caption: Hantzsch synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Chloroacetone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chloroacetone and ethanol.

-

Addition of Thiourea: Slowly add thiourea to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Rationale: The use of a slight excess of thiourea ensures the complete consumption of the chloroacetone. Ethanol is a suitable solvent as it dissolves the reactants and allows the reaction to proceed at a reasonable rate at reflux temperature. Recrystallization is an effective method for purifying the solid product.

Medicinal Chemistry Applications and Derivative Synthesis

The true potential of this compound lies in its ability to serve as a scaffold for the generation of diverse molecular architectures with a wide range of biological activities. The thiol group at the 2-position is particularly amenable to S-alkylation and other modifications.

Anticancer Agents

The thiazole scaffold is a common feature in many potent anticancer agents. Derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis.

Example: Synthesis of S-substituted 4-methylthiazole derivatives

One common strategy involves the S-alkylation of this compound with various electrophiles to introduce different pharmacophoric groups. For instance, reaction with substituted benzyl halides can lead to compounds that inhibit specific kinases or other signaling pathways implicated in cancer.

Caption: General scheme for S-alkylation of this compound.

A study by Sayed et al. (2020) reported the synthesis of thiazole analogues with remarkable effectiveness against various cancer cell lines, highlighting the potential of this scaffold in oncology.[5]

Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have a long history of use as antimicrobial drugs, and this compound provides a valuable starting point for the synthesis of new antibacterial and antifungal compounds.

Structure-Activity Relationship (SAR) Insights:

SAR studies have shown that the nature of the substituent at the 2-position of the thiazole ring significantly influences the antimicrobial activity. For instance, the introduction of heterocyclic rings or specific functional groups can enhance the potency and spectrum of activity.[6][7]

| Substituent at 2-position | Observed Activity |

| Furan-2-yl-pyrazoline | Significant antibacterial and antifungal potential[6][7] |

| Thiophene-substituted triazole | Promising antibacterial activity[6][7] |

| Quinolone-azetidinone | More effective against Gram-negative bacteria[6][7] |

Antioxidant Agents

Oxidative stress is implicated in the pathogenesis of numerous diseases. Schiff bases and other derivatives of 2-amino-5-methylthiazole, which can be synthesized from this compound precursors, have demonstrated significant radical scavenging potential.[8]

Synthetic Strategy:

A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and showed promising antioxidant activity. The synthesis involved a multi-step process starting from ethyl 4-bromo-3-oxopentanoate and thiourea.[8]

Acetylcholinesterase Inhibitors for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Thiazole-based derivatives have been designed and synthesized as potent AChE inhibitors.[9]

Design Rationale:

Molecular docking studies can guide the design of thiazole derivatives that fit into the active site of AChE. The 4-methylthiazole scaffold can be elaborated with various side chains to optimize interactions with key amino acid residues in the enzyme's active site.[9]

Future Perspectives and Conclusion

This compound represents a privileged starting material in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its thiol group allow for the creation of large and diverse compound libraries for high-throughput screening. The broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, antioxidant, and neuroprotective effects, underscores the immense potential of this scaffold.

Future research should focus on the exploration of novel chemical transformations of this compound to access untapped chemical space. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be crucial in guiding the rational design of more potent and selective drug candidates. The continued investigation of this versatile building block holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. US4111948A - Process for the preparation of 4-methylthiazole - Google Patents [patents.google.com]

- 2. This compound | 4498-39-9 [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. 5685-06-3 | this compound - Moldb [moldb.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Methylthiazole-2-thiol in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Versatility of a Key Heterocyclic Building Block

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, thiazoles represent a privileged class, integral to a wide array of biologically active compounds. This guide focuses on a particularly versatile derivative: 4-methylthiazole-2-thiol (also known as 2-mercapto-4-methylthiazole). While its structure may appear unassuming, its unique electronic properties and reactive handles make it a powerful precursor in the synthesis of high-value molecules, most notably in the realm of cephalosporin antibiotics and kinase inhibitors.

This document serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of reactions to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the practical application of this compound. We will explore its synthesis, key reactions, and its pivotal role in the development of therapeutic agents, all while adhering to the principles of scientific integrity and providing actionable, validated protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a precursor's properties is the foundation of its effective use. This compound exists in a tautomeric equilibrium with 4-methyl-1,3-thiazole-2(3H)-thione. For clarity, this guide will primarily refer to the thiol tautomer.

| Property | Value | Source |

| Molecular Formula | C₄H₅NS₂ | --INVALID-LINK-- |

| Molecular Weight | 131.22 g/mol | --INVALID-LINK-- |

| CAS Number | 4498-39-9 | ChemicalBook |

| Appearance | Off-white to yellow crystalline powder | N/A |

| Melting Point | 86-89 °C | ChemicalBook |

| ¹H NMR (CDCl₃) | δ (ppm): 6.87 (s, 1H, H-5), 2.47 (s, 3H, CH₃) | --INVALID-LINK-- |

| IR (KBr, cm⁻¹) | ~2570 (S-H stretch), ~1580 (C=C stretch), ~1538 (C=N stretch) | Inferred from similar structures |

Note on Spectroscopic Data: The provided NMR data is for the closely related 4-methylthiazole. Specific data for the thiol can vary based on solvent and tautomeric form. The IR data is inferred from characteristic vibrational frequencies of related thiol and thiazole compounds. Researchers should always acquire and interpret their own analytical data for definitive structural confirmation.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 4-methylthiazole core is the Hantzsch thiazole synthesis. This reaction provides a robust and efficient route to 2-amino-4-methylthiazole, a direct and versatile precursor to this compound. The causality behind this choice lies in the high yields and the ready availability of the starting materials: a thioamide (or thiourea) and an α-haloketone.[1]

The reaction proceeds via a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from the well-validated procedure published in Organic Syntheses, ensuring a high degree of reproducibility.[2]

Materials:

-

Thiourea (76 g, 1.0 mol)

-

Chloroacetone (92.5 g, 1.0 mol)

-

Deionized Water

-

Sodium Hydroxide (solid)

-

Diethyl Ether